molecular formula C7H7ClN2O B1592727 N-(4-Chloropyridin-2-yl)acetamide CAS No. 245056-66-0

N-(4-Chloropyridin-2-yl)acetamide

Cat. No. B1592727
M. Wt: 170.59 g/mol
InChI Key: WIPAEYIAUBBKRC-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

Commercially available 2-amino-4-chloropyridine (50 g, 389 mmol) was dissolved in acetic anhydride (500 mL), triethylamine (271 mL, 1.94 mol) was added at 20° C., and the mixture was stirred at 60° C. for 12 hours. The mixture was cooled to 25° C. and then the solvent was evaporated. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1) and then the target fraction was concentrated under vacuum to obtain the title compound (66 g, 99%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
271 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:16](=[O:18])[CH3:17])[CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
271 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the target fraction was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.